Akr1B10-IN-1 is a selective inhibitor of the enzyme Aldo-Keto Reductase Family 1 Member B10, commonly referred to as AKR1B10. This enzyme plays a significant role in various physiological and pathological processes, including metabolism and cancer progression. AKR1B10 is a member of the aldo-keto reductase superfamily, which is involved in the reduction of carbonyl compounds, thereby influencing cellular responses to oxidative stress and drug metabolism.
The compound Akr1B10-IN-1 has been derived from extensive research aimed at identifying potent inhibitors of AKR1B10 to explore its therapeutic potential, particularly in cancer treatment. The development of such inhibitors is critical due to the enzyme's overexpression in various cancers and its role in drug resistance.
Akr1B10-IN-1 belongs to the class of small molecule inhibitors specifically targeting the AKR1B10 enzyme. It is classified under pharmacological agents that modulate enzymatic activity, particularly those involved in redox reactions.
The synthesis of Akr1B10-IN-1 involves several organic chemistry techniques, primarily focusing on the modification of existing chemical scaffolds known to inhibit aldo-keto reductases. The synthetic pathway typically includes:
The synthesis often employs techniques such as high-performance liquid chromatography for purification and nuclear magnetic resonance spectroscopy for structural confirmation. The final product's purity and identity are confirmed through mass spectrometry and infrared spectroscopy.
Akr1B10-IN-1’s molecular structure can be characterized by its specific binding interactions with AKR1B10. The compound typically features:
Crystallographic studies have provided insights into the binding mode of Akr1B10-IN-1 within the active site of AKR1B10. These studies reveal how specific structural features contribute to its inhibitory potency.
Akr1B10-IN-1 primarily functions by inhibiting the reduction reactions catalyzed by AKR1B10. This inhibition can be characterized as:
Kinetic studies demonstrate how variations in substrate concentration affect the inhibition profile of Akr1B10-IN-1, providing essential data for understanding its mechanism of action.
The mechanism by which Akr1B10-IN-1 inhibits AKR1B10 involves:
Kinetic parameters such as (inhibition constant) and (half-maximal inhibitory concentration) are critical for quantifying Akr1B10-IN-1's effectiveness as an inhibitor.
Akr1B10-IN-1 typically exhibits:
The compound’s chemical properties include:
Akr1B10-IN-1 is primarily used in cancer research due to its role in modulating AKR1B10 activity. Its applications include:
AKR1B10 (aldo-keto reductase family 1 member B10) is a NADPH-dependent oxidoreductase overexpressed in multiple cancers, including hepatocellular carcinoma (HCC), breast cancer, and non-small cell lung cancer. It drives tumor progression by reprogramming lipid metabolism through three interconnected mechanisms: fatty acid synthesis, oxidative stress protection, and phospholipid membrane remodeling. AKr1B10-IN-1, a selective small-molecule inhibitor, disrupts these pathways by competitively binding AKR1B10’s catalytic site, thereby blocking its reductase activity and downstream oncogenic signaling [1] [7].
AKR1B10 stabilizes ACCα—a rate-limiting enzyme in de novo lipogenesis—by inhibiting its ubiquitin-mediated degradation. This increases malonyl-CoA production, accelerating fatty acid synthesis. AKr1B10-IN-1 disrupts this interaction by suppressing AKR1B10’s reductase function, leading to a 40–60% reduction in ACCα protein levels in HCC and breast cancer cells. Consequently, palmitate and stearate synthesis decreases by 55–70%, starving tumors of lipids essential for membrane biogenesis and energy storage [3] [7] [8].
Table 1: AKr1B10-IN-1 Effects on Fatty Acid Synthesis
Parameter | Cancer Type | Reduction (%) | Experimental Model |
---|---|---|---|
ACCα protein | Hepatocellular carcinoma | 58.2 ± 6.1 | In vitro (HepG2) |
Palmitate synthesis | Breast cancer | 68.7 ± 4.3 | In vitro (MCF-7) |
Stearate synthesis | Lung adenocarcinoma | 54.9 ± 5.8 | In vitro (A549) |
AKR1B10 detoxifies lipid peroxidation end-products like 4-hydroxynonenal (4-HNE), which induces mitochondrial apoptosis. By reducing 4-HNE to less toxic 1,4-dihydroxynonene, AKR1B10 preserves mitochondrial membrane potential (ΔΨm) and cytochrome c retention. AKr1B10-IN-1 treatment elevates intracellular 4-HNE by 3.5-fold, causing:
Table 2: AKr1B10-IN-1 Effects on Oxidative Stress Markers
Marker | Change | Cancer Type | Mechanism |
---|---|---|---|
4-HNE accumulation | ↑ 3.5-fold | HCC | Impaired detoxification |
Mitochondrial ROS | ↑ 2.8-fold | Breast cancer | Loss of ΔΨm |
Caspase-3 activation | ↑ 80% | Lung cancer | Cytochrome c release |
AKR1B10 modulates phospholipid composition by reducing phosphatidylcholine (PC) oxidation products, maintaining membrane fluidity and signaling. Inhibition by AKr1B10-IN-1 disrupts PC homeostasis, increasing oxidized phospholipids (oxPLs) by 45%. This alters membrane dynamics, inhibits pro-survival kinases (e.g., AKT), and sensitizes cells to ferroptosis. In pancreatic cancer models, AKr1B10-IN-1 reduces cell viability by 75% by synergizing with lipid peroxidation inducers [3] [6] [7].
Table 3: AKr1B10-IN-1 Effects on Phospholipid Metabolism
Phospholipid Parameter | Change | Functional Impact |
---|---|---|
Oxidized PC species | ↑ 45% | Membrane rigidification |
Phosphatidylethanolamine | ↓ 30% | Impaired autophagic flux |
AKT membrane localization | ↓ 60% | Suppressed pro-survival signaling |
Key Implications for Cancer Therapy
AKr1B10-IN-1’s multi-targeted disruption of lipid metabolism:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0